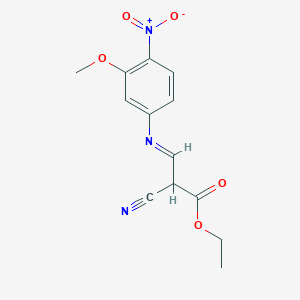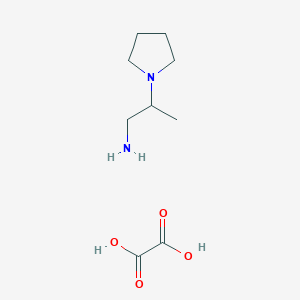
(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . It’s important to note that the structure is based on the molecular formula C13H13N3O5.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as molecular weight, which is 291.26 g/mol for this compound.Scientific Research Applications
Synthesis of Entacapone
(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate has been utilized in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor. A new synthesis method for Entacapone has been achieved under mild conditions, involving the demethylation of a precursor compound. This research indicates a broader scope for synthesizing Entacapone and related compounds, with potential applications in pharmaceuticals (Harisha et al., 2015).
Wittig–SNAr Reactions
The compound has been used in novel one-pot, three-component Wittig–SNAr reactions. This approach has led to the development of intermediates for Aurora 2 kinase inhibitors. The process is characterized by high stereoselectivity and moderate to high yields, highlighting its potential in the synthesis of medically significant compounds (Xu et al., 2015).
Crystal Packing Interactions
Research on similar compounds has shown that ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which are closely related to (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate, exhibit interesting crystal packing interactions. These include rare N⋯π and O⋯π interactions, rather than direct hydrogen bonding. This insight can be valuable in the design of new materials and drugs (Zhang et al., 2011).
Polymer Synthesis
Novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates have been synthesized. These copolymers, related to (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate, were characterized for their composition and structure. Their thermal behavior was also studied, indicating potential applications in material science (Wojdyla et al., 2022).
properties
IUPAC Name |
ethyl 2-cyano-3-(3-methoxy-4-nitrophenyl)iminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-3-21-13(17)9(7-14)8-15-10-4-5-11(16(18)19)12(6-10)20-2/h4-6,8-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCMJHMWIKCZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=NC1=CC(=C(C=C1)[N+](=O)[O-])OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432252.png)
![N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide](/img/structure/B1432254.png)


![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)
![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)




![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)


![Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432274.png)